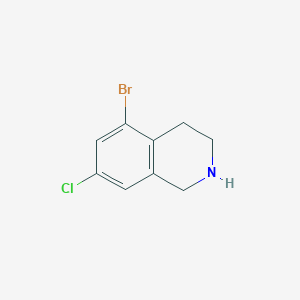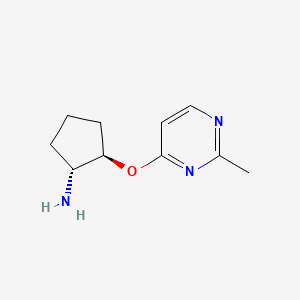
(1R,2R)-2-(2-Methylpyrimidin-4-yl)oxycyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(2-Methylpyrimidin-4-yl)oxycyclopentan-1-amine, also known as JNJ-40411813, is a novel compound that has shown promising results in scientific research. It belongs to the class of cyclopentylamines and has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of (1R,2R)-2-(2-Methylpyrimidin-4-yl)oxycyclopentan-1-amine is not fully understood. However, it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is involved in the regulation of glutamate neurotransmission, which plays a crucial role in various neurological disorders.
Biochemical and Physiological Effects
(1R,2R)-2-(2-Methylpyrimidin-4-yl)oxycyclopentan-1-amine has been shown to have several biochemical and physiological effects. It can increase the release of acetylcholine and dopamine in the prefrontal cortex, which can improve cognitive function. It can also increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, (1R,2R)-2-(2-Methylpyrimidin-4-yl)oxycyclopentan-1-amine can reduce the levels of glutamate in the brain, which can prevent excitotoxicity and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
(1R,2R)-2-(2-Methylpyrimidin-4-yl)oxycyclopentan-1-amine has several advantages for lab experiments. It has high selectivity and potency for the mGluR2 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. It also has good pharmacokinetic properties and can cross the blood-brain barrier, which makes it a suitable candidate for in vivo studies.
However, there are also some limitations to using (1R,2R)-2-(2-Methylpyrimidin-4-yl)oxycyclopentan-1-amine in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of (1R,2R)-2-(2-Methylpyrimidin-4-yl)oxycyclopentan-1-amine. One direction is to further investigate its mechanism of action and its effects on glutamate neurotransmission. Another direction is to study its potential therapeutic applications in other neurological disorders such as depression and anxiety. In addition, more studies are needed to establish its long-term safety and efficacy in humans.
Conclusion
In conclusion, (1R,2R)-2-(2-Methylpyrimidin-4-yl)oxycyclopentan-1-amine is a novel compound that has shown promising results in scientific research. It has potential therapeutic applications in various neurological disorders and can improve cognitive function, reduce motor deficits, and have antipsychotic effects. Its mechanism of action is believed to involve the modulation of the mGluR2 receptor, which plays a crucial role in glutamate neurotransmission. While there are some limitations to using (1R,2R)-2-(2-Methylpyrimidin-4-yl)oxycyclopentan-1-amine in lab experiments, it has several advantages and is a useful tool for studying the role of the mGluR2 receptor in neurological disorders.
Synthesemethoden
The synthesis of (1R,2R)-2-(2-Methylpyrimidin-4-yl)oxycyclopentan-1-amine involves a multi-step process that starts with the reaction of 2-methylpyrimidine-4-carboxylic acid with cyclopent-2-en-1-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reduced with sodium borohydride to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(2-Methylpyrimidin-4-yl)oxycyclopentan-1-amine has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In Parkinson's disease, (1R,2R)-2-(2-Methylpyrimidin-4-yl)oxycyclopentan-1-amine has been shown to reduce motor deficits and improve dopaminergic function. In schizophrenia, it has been shown to have antipsychotic effects and can improve cognitive function.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(2-methylpyrimidin-4-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-12-6-5-10(13-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4,11H2,1H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTOUPBNYGUASN-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=N1)O[C@@H]2CCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2551194.png)
![Imino-methyl-oxo-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)-lambda6-sulfane;dihydrochloride](/img/structure/B2551195.png)
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2551197.png)
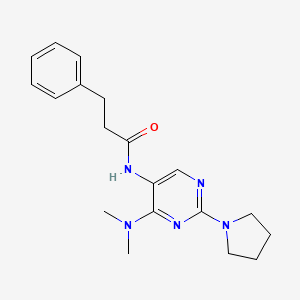
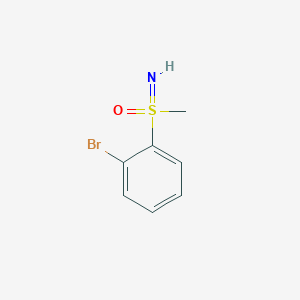
![N6-butyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2551200.png)
![Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2551201.png)
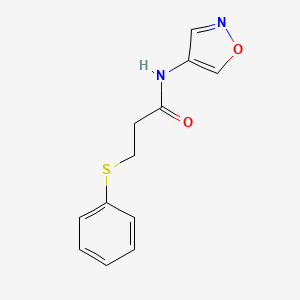
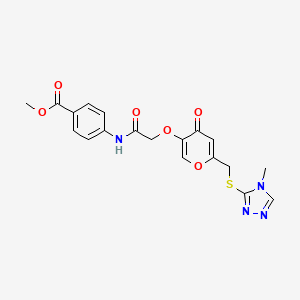
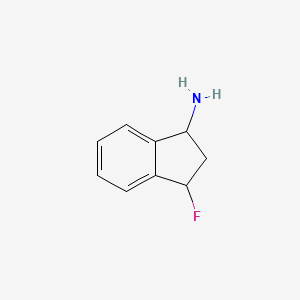
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine](/img/structure/B2551211.png)
![Lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate](/img/structure/B2551212.png)
![1-(4-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2551214.png)
